2-((1-(4-(Ethoxycarbonyl)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid
Description
2-((1-(4-(Ethoxycarbonyl)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid is a synthetic benzoic acid derivative featuring a pyrrolidinone core substituted with a thioether-linked benzoic acid moiety and a 4-(ethoxycarbonyl)phenyl group. This compound’s structure combines a polar carboxylic acid group, an ester-functionalized aromatic ring, and a 2,5-dioxopyrrolidinyl scaffold, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
2-[1-(4-ethoxycarbonylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO6S/c1-2-27-20(26)12-7-9-13(10-8-12)21-17(22)11-16(18(21)23)28-15-6-4-3-5-14(15)19(24)25/h3-10,16H,2,11H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JINXIVDKQJHFGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various biochemical targets.
Mode of Action
It’s worth noting that the compound contains a pyrrolidinone ring, which is a common structural motif in many bioactive compounds. This suggests that the compound might interact with its targets through this functional group.
Biochemical Pathways
Compounds with similar structures have been involved in various biochemical pathways, including the suzuki–miyaura cross-coupling reaction.
Pharmacokinetics
The compound’s stability might be influenced by its boronic ester moiety, which is generally stable and easy to purify.
Result of Action
The compound’s potential to undergo various chemical transformations suggests that it might have diverse effects at the molecular and cellular levels.
Action Environment
The action, efficacy, and stability of 2-((1-(4-(Ethoxycarbonyl)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid can be influenced by various environmental factors. For instance, the rate of certain reactions involving boronic pinacol esters, a group to which this compound belongs, can be considerably accelerated at physiological pH.
Biological Activity
2-((1-(4-(Ethoxycarbonyl)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid is a complex organic compound with potential biological activities. Its unique structure, which combines elements of pyrrolidinone and benzoic acid, suggests that it could interact with various biological targets, making it a candidate for drug development and other biomedical applications. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS, with a molecular weight of 399.42 g/mol. Its structural characteristics include:
- Pyrrolidinone ring : Contributes to its potential biological activity.
- Benzoic acid moiety : May enhance solubility and bioavailability.
- Ethoxycarbonyl group : Could influence pharmacokinetics and pharmacodynamics.
The mechanism of action for this compound involves interactions with specific molecular targets in biological systems. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects. The exact targets and pathways remain to be fully elucidated but may include:
- Enzyme inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor modulation : It could interact with receptors influencing cell signaling pathways.
Anticancer Properties
Research indicates that derivatives of pyrrolidinones exhibit anticancer activity. The compound's structure suggests it may share similar properties. A study focusing on related compounds demonstrated significant cytotoxic effects against various cancer cell lines, indicating a potential for further investigation into its anticancer capabilities .
Antimicrobial Activity
The presence of the benzoic acid moiety may enhance antimicrobial properties. Compounds with similar structures have been shown to possess antibacterial and antifungal activities. Preliminary assays are needed to assess the antimicrobial efficacy of this specific compound against various pathogens.
Anti-inflammatory Effects
Some studies suggest that pyrrolidinone derivatives can exhibit anti-inflammatory properties. Given the structural similarities with known anti-inflammatory agents, this compound may also reduce inflammation through inhibition of pro-inflammatory cytokines.
Data Table: Biological Activity Overview
Case Studies
- Anticancer Activity : A related study investigated the effects of pyrrolidinone derivatives on breast cancer cells. The results indicated that these compounds induced apoptosis in cancer cells through mitochondrial pathways .
- Antimicrobial Testing : In vitro studies on similar compounds showed promising results against Gram-positive bacteria, warranting further exploration into the antimicrobial potential of this compound .
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 2-((1-(4-(Ethoxycarbonyl)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid exhibit a range of biological activities:
- Enzyme Inhibition : Derivatives are known to inhibit enzymes such as 4-hydroxyphenylpyruvate dioxygenase (HPPD), crucial in plant biosynthesis pathways. This suggests potential use as herbicides.
- Therapeutic Applications : The compound may interact with various biological targets, including proteins and receptors, indicating potential therapeutic uses in medicine. For instance, light-responsive properties could be explored for drug design.
Applications in Medicinal Chemistry
In medicinal chemistry, the unique properties of this compound make it a candidate for:
- Drug Development : Its ability to modulate biological systems dynamically can be harnessed to create innovative therapeutics.
- Targeted Therapies : The compound's interactions with specific enzymes and receptors could lead to targeted therapies for various diseases .
Applications in Agriculture
The herbicidal properties of similar compounds suggest that this compound could be developed into:
- Herbicides : By inhibiting key enzymes in plant metabolism, it can effectively control weed growth while minimizing impact on crops.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of 2-(pyrrolidin-3-ylthio)benzoic acid derivatives. Below is a comparative analysis with three structurally related analogs:
Table 1: Structural and Physicochemical Comparison
*Estimated properties based on structural analogs. †Calculated using molecular modeling. ‡Predicted range derived from substituent effects.
Key Observations:
Molecular Weight and Substituent Effects :
- The ethoxycarbonylphenyl-substituted compound has the highest molecular weight (397.45 g/mol) due to the bulky ester group, compared to analogs with phenyl (327.40 g/mol) or simpler alkyl substituents (e.g., ethyl: 295.31 g/mol) .
- The methylthiophenyl analog (373.45 g/mol) shows intermediate molecular weight, reflecting the sulfur-containing substituent’s contribution .
Acidity (pKa): All analogs exhibit similar pKa values (~3.2–3.5), typical for benzoic acid derivatives. Minor variations arise from electron-withdrawing/donating effects of substituents. For example, the ethoxycarbonyl group may slightly lower pKa compared to phenyl due to its electron-withdrawing nature .
Solubility and Density :
- Increased hydrophobicity correlates with bulkier substituents. The ethoxycarbonylphenyl analog is predicted to have lower aqueous solubility than the ethyl-substituted compound, aligning with its higher density (~1.45–1.50 g/cm³ vs. 1.35–1.40 g/cm³) .
Synthetic Accessibility :
- Analogs with phenyl or alkyl groups (e.g., ethyl) are more commonly reported in commercial catalogs, while ethoxycarbonylphenyl derivatives are less prevalent, likely due to synthetic complexity .
Q & A
Q. Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments (e.g., ethoxycarbonyl protons at ~1.3 ppm and aromatic protons in the 7–8 ppm range) and confirm the thioether linkage via sulfur-induced deshielding.
- High-Performance Liquid Chromatography (HPLC) : Reversed-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) and resolve co-eluting epimers, as noted in chromatographic conditions for similar dioxopyrrolidin derivatives .
- X-ray Crystallography : Single-crystal analysis resolves stereochemistry, particularly for the pyrrolidinone ring and substituent orientation, as demonstrated in structurally related ethyl ester compounds .
Advanced: How can researchers investigate the environmental fate and biodegradation pathways of this compound?
Methodological Answer :
Adopt a tiered approach:
Laboratory Studies :
- Hydrolysis : Expose the compound to buffers at varying pH (3–10) and monitor degradation via LC-MS. The ethoxycarbonyl group is susceptible to alkaline hydrolysis, forming carboxylic acid derivatives.
- Photolysis : Use UV irradiation (λ = 290–400 nm) to simulate sunlight-driven degradation and identify photoproducts .
Ecotoxicological Assays : Evaluate acute toxicity using Daphnia magna or algal models, following OECD guidelines. Measure EC values for growth inhibition .
Advanced: What strategies resolve contradictions in reported biological activity data for dioxopyrrolidin derivatives?
Q. Methodological Answer :
- Meta-Analysis : Cross-reference datasets from diverse assays (e.g., enzyme inhibition vs. cellular cytotoxicity) to identify structure-activity relationships (SAR). For example, substituents on the benzoic acid moiety may alter solubility and membrane permeability.
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase-2), validating experimental IC discrepancies. Adjust force fields to account for sulfur’s polarizability in the thioether group .
Advanced: How can mixed-methods research designs enhance mechanistic understanding of this compound’s reactivity?
Methodological Answer :
Combine computational and experimental workflows:
Density Functional Theory (DFT) : Calculate transition-state energies for thioether bond cleavage or ester hydrolysis to predict reaction pathways.
Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe rate-determining steps in degradation reactions.
In Situ Spectroscopy : Employ FTIR or Raman to monitor real-time structural changes during thermal decomposition .
Advanced: What methodologies identify and quantify impurities in synthesized batches of this compound?
Q. Methodological Answer :
- LC-MS/MS : Use a triple quadrupole system in MRM mode to detect trace impurities (e.g., unreacted succinic anhydride or thiol intermediates).
- Forced Degradation Studies : Stress the compound under heat (80°C), humidity (75% RH), and oxidative conditions (HO) to profile degradation products. Compare with pharmacopeial guidelines for impurity thresholds .
Advanced: How do researchers design in vivo studies to assess the compound’s pharmacokinetics while avoiding interference from its metabolites?
Q. Methodological Answer :
- Isotopic Labeling : Synthesize a C-labeled version to track absorption/distribution via scintillation counting.
- Compartmental Modeling : Use WinNonlin to analyze plasma concentration-time curves, distinguishing parent compound from metabolites (e.g., hydrolyzed benzoic acid derivatives).
- Bile Duct Cannulation : In rodent models, collect bile to identify glucuronide conjugates formed during hepatic clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
